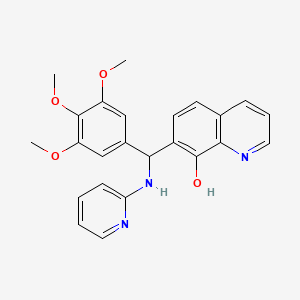
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline core, substituted with a pyridin-2-ylamino group and a 3,4,5-trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 2-aminopyridine under basic conditions.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is treated with 3,4,5-trimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anti-cancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines by interfering with tubulin polymerization and other cellular processes.
Mechanism of Action
The mechanism of action of 7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target enzymes such as tubulin, kinases, and heat shock proteins.
Pathways Involved: By binding to these targets, the compound can disrupt cellular processes such as microtubule formation, signal transduction, and protein folding, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A natural product that also targets tubulin and inhibits microtubule polymerization.
Podophyllotoxin: Another natural product with similar anti-cancer properties, used in the treatment of genital warts.
Combretastatin: A synthetic compound that targets the colchicine binding site on tubulin and exhibits potent anti-cancer activity.
Uniqueness
7-((Pyridin-2-ylamino)(3,4,5-trimethoxyphenyl)methyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
7-[(pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C24H23N3O4/c1-29-18-13-16(14-19(30-2)24(18)31-3)21(27-20-8-4-5-11-25-20)17-10-9-15-7-6-12-26-22(15)23(17)28/h4-14,21,28H,1-3H3,(H,25,27) |
InChI Key |
QLNJTUGXNOHXNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


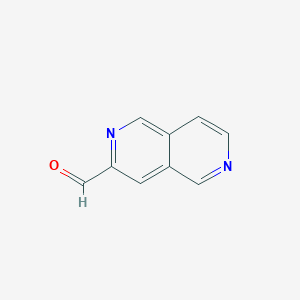
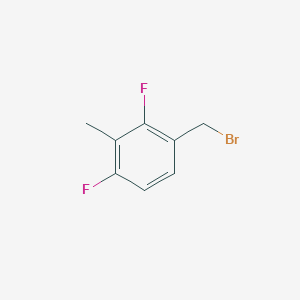



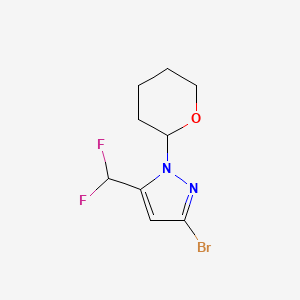
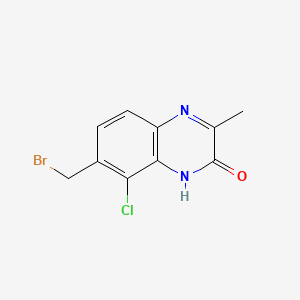
![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)

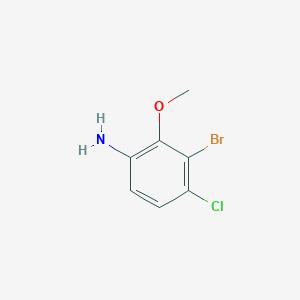
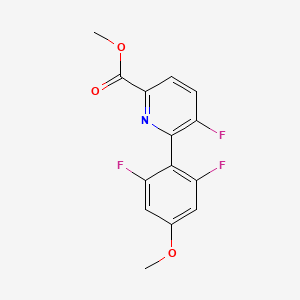

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
